molecular formula C8H5BrN2O B3030763 7-Bromoquinazolin-2(1H)-one CAS No. 953039-65-1

7-Bromoquinazolin-2(1H)-one

Numéro de catalogue: B3030763
Numéro CAS: 953039-65-1
Poids moléculaire: 225.04
Clé InChI: ULVGFLUEASNJTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromoquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The bromine atom at the 7th position of the quinazolinone ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoquinazolin-2(1H)-one typically involves the bromination of quinazolin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The electron-withdrawing effect of the quinazolinone ring activates the C7 bromine atom for nucleophilic displacement. Common nucleophiles and conditions include:

Nucleophile Reagents/Conditions Product Yield Source
AminesCuI, L-proline, K₂CO₃, DMSO, 100°C7-Aminoquinazolin-2(1H)-one65–78%
AlkoxidesNaOR, DMF, 80°C7-Alkoxyquinazolin-2(1H)-one58–70%
ThiolsNaSH, EtOH, reflux7-Mercaptoquinazolin-2(1H)-one72%

Mechanistic Insight : The reaction proceeds via a two-step process:

  • Deprotonation of the lactam NH group generates a resonance-stabilized anion.

  • Nucleophilic attack at C7, facilitated by the electron-deficient aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-mediated coupling reactions:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield Source
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DME, 80°C7-Arylquinazolin-2(1H)-one60–85%
VinylboronatesPdCl₂(dppf), CsF, THF, 70°C7-Vinylquinazolin-2(1H)-one55%

Buchwald-Hartwig Amination

Amine Catalyst System Product Yield Source
PiperazinePd₂(dba)₃, Xantphos, NaOtBu, toluene7-(Piperazinyl)quinazolin-2(1H)-one68%

Functionalization of the Lactam Ring

The carbonyl group at C2 undergoes selective modifications:

Reduction

Reducing Agent Conditions Product Yield Source
NaBH₄MeOH, 0°C → RT2-Hydroxy-7-bromoquinazoline45%
LiAlH₄THF, reflux2,3-Dihydro-7-bromoquinazoline32%

Note : Over-reduction risks ring saturation, necessitating controlled conditions.

Condensation Reactions

Reagent Conditions Product Yield Source
Hydrazine hydrateEtOH, reflux, 6h7-Bromoquinazolin-2(1H)-one hydrazone88%
Hydroxylamine HClPyridine, EtOH, 70°CThis compound oxime76%

Electrophilic Aromatic Substitution

Despite the electron-deficient ring, directed substitution occurs at C5/C8 positions under strong electrophiles:

Electrophile Conditions Product Yield Source
HNO₃H₂SO₄, 0°C5-Nitro-7-bromoquinazolin-2(1H)-one41%
Cl₂FeCl₃, CH₂Cl₂, RT5-Chloro-7-bromoquinazolin-2(1H)-one37%

Ring-Opening and Rearrangement Reactions

Under basic conditions, the lactam ring undergoes hydrolysis:

Base Conditions Product Yield Source
NaOHH₂O, 100°C, 12h2-Amino-5-bromobenzoic acid90%

Key Reactivity Trends

  • Bromine Reactivity : Dominates synthetic utility due to facile substitution.

  • Lactam Stability : Resists nucleophilic attack under mild conditions but undergoes reduction or hydrolysis under forcing conditions.

  • Electronic Effects : Electron-withdrawing quinazolinone core directs electrophiles to meta/para positions relative to the bromine .

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Research

7-Bromoquinazolin-2(1H)-one has gained attention for its potential anticancer properties. Research indicates that quinazoline derivatives exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancers. For instance, studies have demonstrated that modifications in the quinazoline structure can enhance its potency against tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A study published in Frontiers in Pharmacology investigated the anticancer effects of this compound derivatives. The results showed that specific structural modifications led to increased cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most effective derivatives were identified, highlighting the importance of substituent variations on the quinazoline scaffold .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research has indicated that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further exploration as a potential antimicrobial agent.

Data Table: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Inhibitors of Enzymatic Activity

This compound has been studied as an inhibitor of various enzymes, including steroid 5α-reductases, which play a crucial role in androgen metabolism. The inhibition of these enzymes can be beneficial in treating conditions like benign prostatic hyperplasia and androgenetic alopecia.

Case Study: Enzyme Inhibition

A recent study focused on the synthesis of novel quinazoline derivatives, including this compound, which were tested for their ability to inhibit steroid 5α-reductase. The findings suggested that certain derivatives showed promising inhibitory activity, paving the way for further development as therapeutic agents for hormone-related disorders .

Synthetic Methodology Improvement

The synthesis of this compound has been optimized using various methodologies to enhance yield and reduce environmental impact. Traditional methods often involve multi-step processes; however, recent advancements have introduced more efficient one-pot syntheses that minimize waste and improve overall efficiency.

Synthetic Pathway Example

Recent literature describes a one-pot synthesis involving the condensation of appropriate precursors under mild conditions, yielding high purity products with minimal by-products . This approach not only streamlines the synthesis but also contributes to greener chemistry practices.

Mécanisme D'action

The mechanism of action of 7-Bromoquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Quinazolin-2(1H)-one: The parent compound without the bromine atom.

    6-Bromoquinazolin-2(1H)-one: A similar compound with the bromine atom at the 6th position.

    8-Bromoquinazolin-2(1H)-one: A similar compound with the bromine atom at the 8th position.

Uniqueness

7-Bromoquinazolin-2(1H)-one is unique due to the specific positioning of the bromine atom at the 7th position, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Activité Biologique

7-Bromoquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology, inflammation, and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a bromine atom at the 7-position of the quinazoline ring, which is crucial for its biological activity. The general structure can be represented as follows:

C9H6BrN3O\text{C}_9\text{H}_6\text{BrN}_3\text{O}

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation. For instance, it affects the activity of heat shock proteins (Hsp90), which are critical for cancer cell survival and proliferation .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism involves downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Biological Activity Against Cancer

The anticancer properties of this compound have been extensively studied:

Cell Line IC50 (µM) Mechanism
MCF-712.5Induction of apoptosis via Hsp90 inhibition
PC315.0Downregulation of cdk-4 and HER2
MDA-MB-23110.0Enhanced apoptosis when encapsulated in liposomes

These findings demonstrate that this compound is effective against multiple cancer types, suggesting its potential as a lead compound for further development.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:

  • Cytokine Inhibition : The compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
  • Nitric Oxide Synthesis : It inhibits nitric oxide synthesis in inflammatory models, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Mycobacterium tuberculosis : It has shown promising activity against Mycobacterium tuberculosis, with an IC50 value comparable to standard treatments .
  • Fungal Infections : The compound also exhibits antifungal activity against various strains, although further studies are needed to quantify this effect.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. For this compound:

  • Bromine Substitution : The presence of bromine at the 7-position enhances its binding affinity to target proteins involved in cancer progression.
  • Functional Groups : Variations in substituents can significantly alter potency and selectivity towards specific biological targets, highlighting the importance of SAR studies for optimizing therapeutic efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Breast Cancer Model : In vivo studies using nude mice demonstrated significant tumor reduction when treated with liposomal formulations of the compound .
  • Inflammation Models : Animal models of acute lung injury showed reduced tissue damage and inflammation following treatment with the compound, supporting its potential in clinical applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-bromoquinazolin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of quinazolinone precursors. For example, bromine or brominating agents like N-bromosuccinimide (NBS) can be used in anhydrous solvents (e.g., DMF or CHCl₃) under controlled temperatures (0–25°C). Evidence from analogous compounds (e.g., 6-bromoquinoxalin-2(1H)-one) suggests optimizing stoichiometry (1:1.2 molar ratio of substrate to bromine) and reaction time (4–6 hours) to maximize yield . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using n-butanol) is recommended for purification .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.0–8.5 ppm, lactam carbonyl at δ ~160 ppm) .
  • X-ray crystallography : Single-crystal analysis (monoclinic space group P2₁/c) provides precise bond lengths (e.g., C–Br ~1.89 Å) and angles, validated using software like SHELXTL. Data-to-parameter ratios >10:1 ensure refinement reliability .
  • Elemental analysis : Match calculated and experimental C/H/N/Br percentages to confirm purity (e.g., ±0.3% tolerance) .

Q. What purification strategies are effective for removing bromination byproducts?

  • Methodological Answer :

  • Chromatography : Use gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate brominated products from unreacted starting materials .
  • Recrystallization : Solvent polarity adjustments (e.g., switching from methanol to n-butanol) improve crystal purity .
  • HPLC-MS : For trace impurities, reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry identifies and quantifies byproducts .

Advanced Research Questions

Q. How can experimental design address low yields in bromination reactions?

  • Methodological Answer : Apply factorial design to test variables:

  • Factors : Bromine equivalents (1.0–1.5), temperature (0–40°C), solvent polarity (DMF vs. CHCl₃).
  • Response surface methodology : Optimize interactions between factors (e.g., higher bromine excess at lower temperatures reduces side reactions) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-bromophenyl)quinazolin-4(1H)-one) to identify environment-induced shifts (e.g., deshielding due to bromine) .
  • DFT calculations : Use Gaussian or ORCA software to simulate NMR spectra and validate experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC/HMBC to assign ambiguous peaks and confirm connectivity .

Q. What strategies elucidate the role of bromine in modulating biological or catalytic activity?

  • Methodological Answer :

  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., 7-chloro or 7-iodo derivatives) and compare activity in assays (e.g., enzyme inhibition). Bromine’s electronegativity and steric effects often enhance binding affinity .
  • Molecular docking : Use AutoDock Vina to simulate interactions between this compound and target proteins (e.g., kinases). Bromine may form halogen bonds with backbone carbonyls .
  • Kinetic studies : Compare reaction rates (e.g., catalytic cycles) with non-brominated analogs to assess electronic effects .

Q. Methodological Best Practices

  • Safety : Follow GHS protocols (e.g., P261/P305+P351+P338) for bromine handling; use fume hoods and PPE .
  • Reproducibility : Document solvent batches, catalyst sources, and humidity levels, as moisture can deactivate brominating agents .
  • Data reporting : Include crystallographic parameters (e.g., R factor <0.05), purity metrics, and spectral raw data in supplements .

Propriétés

IUPAC Name

7-bromo-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVGFLUEASNJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672196
Record name 7-Bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-65-1
Record name 7-Bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Bromoquinazolin-2(1H)-one
7-Bromoquinazolin-2(1H)-one
7-Bromoquinazolin-2(1H)-one
7-Bromoquinazolin-2(1H)-one
7-Bromoquinazolin-2(1H)-one
7-Bromoquinazolin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.